An In-depth Technical Guide to 1-(2-Methoxybenzoyl)piperazine: Chemical Properties and Structure
An In-depth Technical Guide to 1-(2-Methoxybenzoyl)piperazine: Chemical Properties and Structure
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties, structure, and synthesis of 1-(2-Methoxybenzoyl)piperazine. The information is curated for researchers, scientists, and professionals in the field of drug development who are interested in the scientific attributes of this compound.
Core Chemical Properties
1-(2-Methoxybenzoyl)piperazine is a chemical compound with the molecular formula C₁₂H₁₆N₂O₂. It is also known by other names such as (2-methoxyphenyl)(piperazin-1-yl)methanone. The hydrochloride salt is a common form of this compound.
Quantitative data for 1-(2-Methoxybenzoyl)piperazine and its hydrochloride salt are summarized in the tables below for easy reference and comparison.
Table 1: Chemical and Physical Properties of 1-(2-Methoxybenzoyl)piperazine
| Property | Value | Source |
| IUPAC Name | (2-methoxyphenyl)(piperazin-1-yl)methanone | N/A |
| Molecular Formula | C₁₂H₁₆N₂O₂ | N/A |
| Molecular Weight | 220.27 g/mol | N/A |
| Melting Point | 35-40 °C (lit.) | [1] |
| Boiling Point | 130-133 °C at 0.1 mmHg (lit.) | [1] |
| Density | 1.095 g/mL at 25 °C (lit.) | [1] |
| Refractive Index (n20/D) | 1.575 (lit.) | [1] |
Table 2: Properties of 1-(2-Methoxybenzoyl)piperazine Hydrochloride
| Property | Value | Source |
| Molecular Formula | C₁₂H₁₆N₂O₂ · HCl | N/A |
| Molecular Weight | 256.73 g/mol | N/A |
| Melting Point | 217-219 °C (lit.) | N/A |
Chemical Structure
The chemical structure of 1-(2-Methoxybenzoyl)piperazine consists of a piperazine ring attached to a benzoyl group, which is substituted with a methoxy group at the ortho position.
Table 3: Structural Identifiers
| Identifier | Value | Source |
| SMILES | O=C(N1CCNCC1)C2=CC=CC=C2OC | N/A |
| InChI | InChI=1S/C12H16N2O2/c1-16-11-7-3-2-6-10(11)12(15)14-8-4-13-5-9-14/h2-3,6-7,13H,4-5,8-9H2,1H3 | N/A |
| InChIKey | YQVYGBJDDBCJAY-UHFFFAOYSA-N | N/A |
Experimental Protocols
Synthesis of 1-(2-Methoxybenzoyl)piperazine Hydrochloride
A common method for the synthesis of 1-(2-methoxybenzoyl)piperazine involves the acylation of piperazine with 2-methoxybenzoyl chloride. The following is a representative protocol for its hydrochloride salt.
Materials:
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Piperazine
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2-Methoxybenzoyl chloride
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Triethylamine
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Dichloromethane (DCM), anhydrous
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Hydrochloric acid (ethanolic solution)
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Diethyl ether
Procedure:
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Dissolve piperazine (1.0 equivalent) and triethylamine (1.1 equivalents) in anhydrous dichloromethane.
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Cool the mixture to 0 °C in an ice bath.
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Slowly add 2-methoxybenzoyl chloride (1.0 equivalent) dropwise to the cooled solution while stirring.
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Allow the reaction mixture to warm to room temperature and continue stirring for 4-6 hours.
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Monitor the reaction progress by thin-layer chromatography (TLC).
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Upon completion, wash the reaction mixture with water and then with brine.
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Dry the organic layer over anhydrous sodium sulfate and filter.
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Remove the solvent under reduced pressure to obtain the crude product.
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Purify the crude product by column chromatography on silica gel.
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Dissolve the purified 1-(2-methoxybenzoyl)piperazine in a minimal amount of diethyl ether.
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Add an ethanolic solution of hydrochloric acid dropwise until precipitation is complete.
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Collect the precipitate by filtration, wash with cold diethyl ether, and dry under vacuum to yield 1-(2-methoxybenzoyl)piperazine hydrochloride as a white solid.
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy
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Sample Preparation: Dissolve 5-10 mg of 1-(2-methoxybenzoyl)piperazine in approximately 0.6 mL of deuterated chloroform (CDCl₃) or another suitable deuterated solvent. Transfer the solution to an NMR tube.
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¹H NMR Analysis: The ¹H NMR spectrum is expected to show signals for the aromatic protons of the methoxybenzoyl group, the methoxy protons as a singlet, and the protons of the piperazine ring, which may appear as complex multiplets due to their chemical and magnetic non-equivalence.
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¹³C NMR Analysis: The ¹³C NMR spectrum will show distinct signals for the carbonyl carbon, the aromatic carbons (with the carbon attached to the methoxy group shifted downfield), the methoxy carbon, and the carbons of the piperazine ring.
Fourier-Transform Infrared (FT-IR) Spectroscopy
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Sample Preparation: For a solid sample, a KBr pellet can be prepared by grinding a small amount of the compound with dry KBr and pressing the mixture into a thin disk. Alternatively, a thin film can be prepared by dissolving the compound in a volatile solvent, applying a drop to a salt plate (e.g., NaCl or KBr), and allowing the solvent to evaporate.
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Analysis: The IR spectrum will exhibit characteristic absorption bands. A strong absorption band is expected in the region of 1630-1650 cm⁻¹ corresponding to the C=O stretching of the tertiary amide. C-H stretching vibrations of the aromatic ring and the piperazine moiety will be observed around 2800-3100 cm⁻¹. The C-O stretching of the methoxy group will likely appear in the 1200-1250 cm⁻¹ region.
Biological Activity and Signaling Pathways
The biological activity of 1-(2-methoxybenzoyl)piperazine is not extensively characterized in the scientific literature. However, studies on structurally related benzoylpiperazines and phenylpiperazines provide some insights into its potential pharmacological profile.
A study investigating the affinity of a series of phenylpiperazines and benzoylpiperazines for serotonin receptors found that while several phenylpiperazine derivatives exhibited high affinity for 5-HT1 sites, the benzoylpiperazine derivatives were found to be "essentially inactive both at 5-HT1 and 5-HT2 sites"[2]. This suggests that the presence of the benzoyl group may significantly reduce or abolish activity at these specific serotonin receptors compared to their phenylpiperazine counterparts.
Furthermore, research on the neurotoxic effects of piperazine derivatives has shown that benzoylpiperazine can induce oxidative stress and apoptosis in dopaminergic human neuroblastoma cells (SH-SY5Y)[3]. This was demonstrated by observing an increase in reactive oxygen species, lipid peroxidation, and inhibition of mitochondrial complex-I activity, along with the stimulation of apoptotic pathways[3].
Based on these findings, a potential cellular mechanism of action for benzoylpiperazine derivatives could involve the induction of cellular stress pathways.
It is important to note that these findings are for benzoylpiperazine in general, and further research is required to determine the specific biological targets and signaling pathways of 1-(2-methoxybenzoyl)piperazine. The methoxy substituent on the benzoyl ring could potentially alter its pharmacological profile compared to the unsubstituted parent compound. Researchers are encouraged to perform dedicated receptor binding and functional assays to fully elucidate the bioactivity of this specific molecule.
